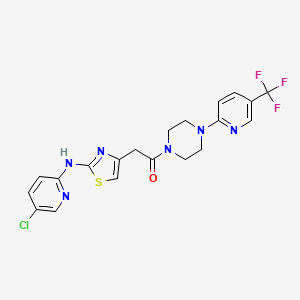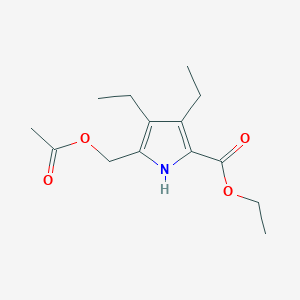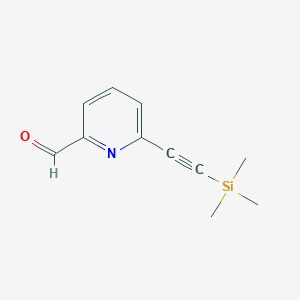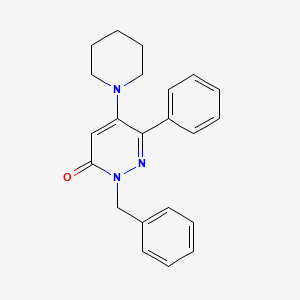
2-(2-((5-Chloropyridin-2-yl)amino)thiazol-4-yl)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-((5-Chloropyridin-2-yl)amino)thiazol-4-yl)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H18ClF3N6OS and its molecular weight is 482.91. The purity is usually 95%.
BenchChem offers high-quality 2-(2-((5-Chloropyridin-2-yl)amino)thiazol-4-yl)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-((5-Chloropyridin-2-yl)amino)thiazol-4-yl)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactions
The synthesis of complex heterocyclic compounds often involves the reaction of intermediate compounds with active halogen-containing compounds or diazonium salts to produce derivatives with potential biological activities. For instance, compounds have been synthesized from amino-substituted benzothiazoles and chloropyridine-carboxylic acids through reactions leading to the formation of pyridine, thiazole, and triazine derivatives. These synthetic routes involve condensation, cyclization, and coupling reactions under various conditions, contributing to the structural diversity and potential functional applications of these compounds (Patel, Agravat, & Shaikh, 2011).
Antimicrobial and Antiviral Activities
Several studies focus on evaluating the antimicrobial and antiviral activities of heterocyclic compounds. For example, compounds synthesized from piperazine derivatives have been assessed for their activity against a range of bacteria and fungi, showing variable and modest activities. These studies highlight the potential of such compounds in developing new antimicrobial agents with specific mechanisms of action (Patel, Kumari, & Patel, 2012).
Anticancer Activities
The exploration of heterocyclic compounds for anticancer activities is another significant area of research. Derivatives synthesized from key intermediates, such as piperazine-2,6-dione, have been evaluated for their anticancer activity across various cancer cell lines. These studies are crucial for identifying compounds with potential efficacy in cancer treatment (Kumar, Kumar, Roy, & Sondhi, 2013).
Molecular Interaction Studies
Investigations into the molecular interactions of these compounds with biological targets, such as receptors, provide insights into their potential therapeutic applications. Molecular modeling and conformational analysis help in understanding the binding interactions and activity profiles of these compounds, laying the groundwork for the development of drugs with improved specificity and efficacy (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Eigenschaften
IUPAC Name |
2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-1-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF3N6OS/c21-14-2-3-16(25-11-14)28-19-27-15(12-32-19)9-18(31)30-7-5-29(6-8-30)17-4-1-13(10-26-17)20(22,23)24/h1-4,10-12H,5-9H2,(H,25,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYHZODGZOGYCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)CC3=CSC(=N3)NC4=NC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF3N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((5-Chloropyridin-2-yl)amino)thiazol-4-yl)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2732574.png)



![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) pentanoate](/img/structure/B2732578.png)
![3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2732580.png)
![N1-(2,2-dimethoxyethyl)-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2732582.png)
![(4-Methoxyphenyl)(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2732583.png)


![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-prop-2-enylacetamide](/img/structure/B2732588.png)


